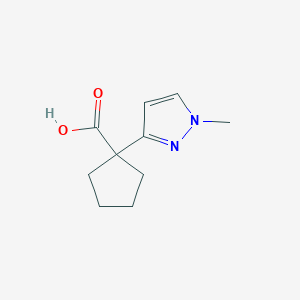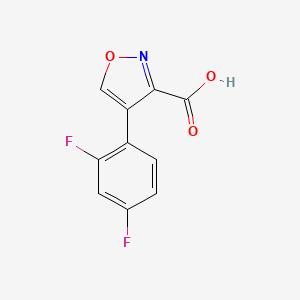![molecular formula C14H24N2O3 B13544670 Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-oxo-2,9-diazaspiro[55]undecane-2-carboxylate is a heterocyclic compound that features a spiro structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate with sodium hydride in tetrahydrofuran and N,N-dimethylformamide at room temperature. This is followed by the addition of 1-chloromethylnaphthalene and tetrabutylammonium iodide, with the reaction mixture being stirred at 45°C for 18 hours . The reaction is then quenched with water and the product is extracted and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
- Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of features provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-11(17)8-14(10-16)4-6-15-7-5-14/h15H,4-10H2,1-3H3 |
InChI Key |
FAMUAGIOUGIVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
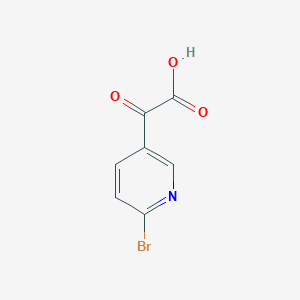
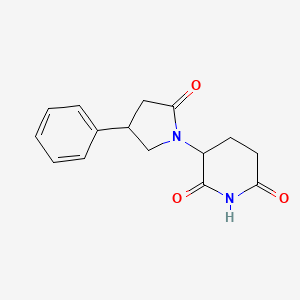
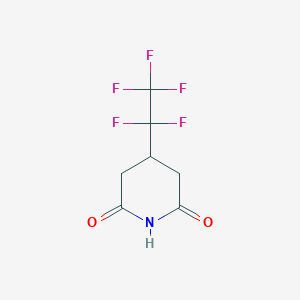
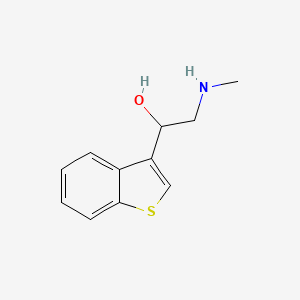
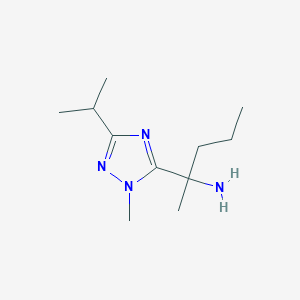
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
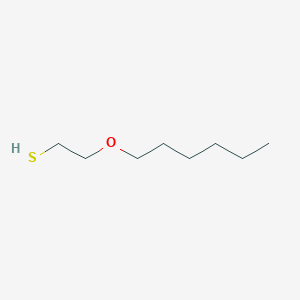
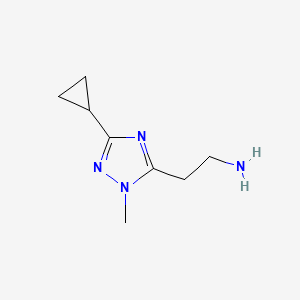
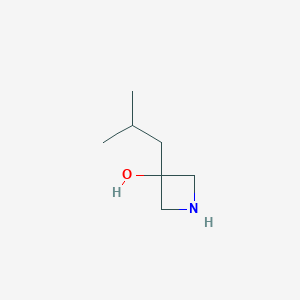
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
